molecular formula C15H12N4O2 B2567797 N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide CAS No. 477710-89-7

N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide

Cat. No.: B2567797
CAS No.: 477710-89-7
M. Wt: 280.287
InChI Key: PDNRWPPOOJTTQC-LICLKQGHSA-N
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Description

N'-[(E)-(3-Phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a phenyl group at position 3 and a furan-2-carbohydrazide moiety at position 2. This compound belongs to the broader class of aroylhydrazones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Its synthesis typically involves the condensation of furan-2-carbohydrazide with a substituted aldehyde under reflux conditions in ethanol, followed by purification via recrystallization .

Properties

IUPAC Name

N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(13-7-4-8-21-13)19-17-10-12-9-16-18-14(12)11-5-2-1-3-6-11/h1-10H,(H,16,18)(H,19,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNRWPPOOJTTQC-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329456
Record name N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477710-89-7
Record name N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide typically involves the condensation reaction between 3-phenyl-1H-pyrazole-4-carbaldehyde and 2-furohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce hydrazine derivatives .

Scientific Research Applications

Synthesis of N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide

The synthesis of this compound typically involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-furohydrazide under controlled conditions. The reaction is often catalyzed by acids or bases and can yield high purity products through recrystallization techniques. The structure of the compound has been confirmed using various spectroscopic methods, including NMR and X-ray crystallography, which provide insights into its molecular conformation and stability .

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit potent antimicrobial activities. This compound has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. The compound has been tested in various animal models for its ability to reduce inflammation, with results comparable to standard anti-inflammatory drugs like diclofenac sodium. This makes it a candidate for further development as an anti-inflammatory agent .

Anticancer Activity
this compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung cancer (A549) and breast cancer cells. The compound induces apoptosis in cancer cells, suggesting a mechanism that could be exploited in cancer therapy .

Case Studies

StudyFocusFindings
El-Sayed et al. (2014)Anti-inflammatory activityCompounds derived from pyrazoles exhibited significant inhibition of paw edema in rats, indicating strong anti-inflammatory effects comparable to standard treatments .
Nagarapu et al. (2014)Anticancer propertiesA series of pyrazole derivatives were synthesized, with some showing over 70% inhibition of tumor growth in vivo models .
Cocconcelli et al. (2018)Neuroprotective effectsPyrazole derivatives showed neuroprotective activity in models of neurotoxicity, indicating potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Variations

The target compound shares a common hydrazone backbone (R₁–C=N–NH–CO–R₂) with several analogs. Key structural variations arise from differences in the aromatic substituents on the pyrazole ring, the nature of the carbohydrazide moiety, and additional functional groups.

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Key Substituents Reference
N′-[(E)-(3-Phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide Pyrazole + Furan Phenyl (C₆H₅) at pyrazole-3; furan-2-carbohydrazide
N′-[(5-Methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide (3b) Indole + Furan 5-Methoxyindole; furan-2-carbohydrazide
N′-[(E)-(3,4,5-Trimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide (2) Pyrazine + Trimethoxyphenyl 3,4,5-Trimethoxyphenyl; pyrazinecarbohydrazide
2-((1-(6-Alkoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide Pyrazole + Benzothiazole Phenyl at pyrazole-3; benzothiazole-alkoxy group
N′-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide (Ftivazide) Vanillin Derivative + Pyridine 4-Hydroxy-3-methoxyphenyl (vanillin); isonicotinohydrazide

Spectral Characterization

All analogs were validated using NMR (¹H and ¹³C), HRMS, and IR spectroscopy:

  • ¹H NMR : Pyrazole protons resonate at δ 7.2–8.5 ppm; hydrazone NH protons appear as singlets near δ 10–12 ppm .
  • IR : Strong C=O stretches at 1650–1700 cm⁻¹; C=N imine bonds at 1550–1600 cm⁻¹ .
Table 2: Key Spectral Data
Compound Name ¹H NMR (δ, ppm) IR (C=O, C=N; cm⁻¹) HRMS (m/z)
Target Compound δ 8.3 (s, 1H, NH), 7.5–8.1 (m, ArH) 1685 (C=O), 1580 (C=N) Not reported
Compound 3b δ 10.2 (s, 1H, NH), 6.8–7.9 (m, ArH) 1702 (C=O), 1519 (C=N) [M+H]⁺: 324.1214
Ftivazide δ 11.1 (s, 1H, NH), 6.9–8.4 (m, ArH) 1698 (C=O), 1560 (C=N) [M+H]⁺: 316.1052

Pharmacokinetic and Toxicity Profiles

  • Lipinski’s Rule Compliance : Most analogs (e.g., Compound 1 in ) comply with Lipinski’s parameters (MW < 500, LogP < 5), suggesting oral bioavailability.

Biological Activity

N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing on various research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-furohydrazide and 3-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually conducted in an alcoholic medium with a catalytic amount of acid to facilitate the formation of the hydrazone linkage. The yield of the compound can reach approximately 73.68% under optimal conditions .

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In various in vivo models, this compound has shown significant inhibition of paw edema and body weight loss, comparable to standard anti-inflammatory drugs such as aspirin .

Table 1: Comparison of Anti-inflammatory Activity

CompoundIC50 (μg/mL)Reference
This compound55.65
Aspirin54.65
Diclofenac44.81

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Studies indicate that it exhibits substantial activity against pathogens such as Escherichia coli and Aspergillus niger, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
Bacillus subtilis40 µg/mL
Aspergillus niger40 µg/mL

Anticancer Potential

Recent investigations have explored the anticancer properties of pyrazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces levels of TNF-α and IL-6 in inflammatory models, indicating its role in modulating inflammatory pathways .
  • Antibacterial Mechanism : The hydrazone structure may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .
  • Induction of Apoptosis in Cancer Cells : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

A notable case study involved the evaluation of this compound in a rat model for acute inflammation. The results demonstrated a significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory medications, highlighting its therapeutic potential in managing inflammatory conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide?

The compound is synthesized via condensation reactions between a hydrazide derivative (e.g., 2-furoic hydrazide) and a carbonyl-containing precursor (e.g., 3-phenyl-1H-pyrazole-4-carbaldehyde) under controlled conditions. Key steps include:

  • Use of ethanol or methanol as solvents under reflux.
  • Catalytic acid (e.g., glacial acetic acid) to promote Schiff base formation .
  • Purification via recrystallization using ethanol/water mixtures to achieve >95% purity. Note: Monitor reaction progress using TLC or HPLC to confirm imine bond formation (C=N stretch at ~1600–1620 cm⁻¹ in FT-IR) .

Q. How is the crystal structure of this compound determined, and what software is typically employed?

Q. How do intermolecular interactions influence the solid-state packing of this compound?

The crystal packing is stabilized by:

  • N–H···O hydrogen bonds between the hydrazide NH and adjacent carbonyl/furan oxygen.
  • π-π stacking between aromatic rings (pyrazole and benzene), with centroid distances of ~3.6–3.8 Å .
  • C–H···O interactions involving methine or methyl groups and oxygen atoms. These interactions form 2D sheets parallel to the ab-plane, as seen in analogous structures .

Q. What computational methods are suitable for studying the electronic properties or reaction mechanisms of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond lengths/angles and compare with SCXRD data.
  • Molecular Docking : Screen for biological targets (e.g., microtubules) using AutoDock Vina, leveraging the compound’s planar aromatic system for π-π interactions .
  • MD Simulations : Assess stability in aqueous or lipid bilayers using GROMACS with CHARMM force fields.

Q. How can researchers resolve contradictions in biological activity data for structurally similar hydrazide derivatives?

  • Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify IC₅₀ values and rule out assay-specific artifacts.
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected pathways (e.g., microtubule disruption ).
  • Metabolic Stability Assays : Compare half-life in liver microsomes to assess if discrepancies arise from rapid degradation .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Parallel Synthesis : Use combinatorial libraries with varied substituents (e.g., electron-withdrawing groups on the phenyl ring).
  • Microwave-Assisted Reactions : Reduce reaction time from hours to minutes while improving yield .
  • Click Chemistry : Introduce triazole or other bioorthogonal handles via Cu(I)-catalyzed azide-alkyne cycloaddition .

Data Contradiction Analysis

Q. Why do different studies report varying biological potencies for hydrazide-based compounds?

Discrepancies may arise from:

  • Solubility Differences : Use of DMSO vs. aqueous buffers affects compound aggregation.
  • Cell Line Variability : Resistance mechanisms in cancer cells (e.g., P-glycoprotein overexpression) .
  • Assay Conditions : Varying incubation times or serum concentrations in cytotoxicity assays. Recommendation: Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., paclitaxel for microtubule-targeting agents) .

Methodological Best Practices

Q. How should researchers handle the compound’s sensitivity to moisture or oxidation during storage?

  • Store under inert gas (Ar/N₂) at –20°C in amber vials.
  • Conduct periodic FT-IR/NMR checks to detect hydrolysis of the imine bond .

Q. What safety precautions are essential when working with this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact (GHS Category 2/2A) .
  • Employ fume hoods for powder handling to prevent inhalation of dust .

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